![molecular formula C18H28N4O2 B5559325 1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)
1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" often involves multi-step synthetic routes, starting from simpler building blocks. For example, the synthesis of 2-[cyano(aryl)methylene]-imidazolidines, -hexahydropyrimidines, and -hexahydro-1H-1,3-diazepines provides insights into the construction of similar heterocyclic frameworks by reacting (dimethylthiomethylene)-phenylacetonitriles with various diamines (Huang, Gan, & Wang, 1988). Moreover, the three-component reaction involving a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound for synthesizing imidazo[1,2-a]azine derivatives illustrates the potential for creating complex heterocycles through the combination of multiple reactive intermediates (Peshkov et al., 2014).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" is crucial for understanding their chemical behavior. X-ray crystallography often provides detailed insights into the arrangement of atoms within the molecule and the spatial orientation of various functional groups. For instance, the study of 2-[cyano(aryl)methylene]-imidazolidines revealed the tautomeric equilibrium between the ketene aminal and amidine forms, which is influenced by the substituents attached to the phenyl group (Huang, Gan, & Wang, 1988).
Chemical Reactions and Properties
The chemical reactivity of "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" is influenced by its functional groups and molecular structure. For example, the presence of imidazole and piperidine rings can lead to various chemical transformations, such as alkylation, acylation, and nucleophilic substitution reactions. The synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine illustrate the reactivity of similar compounds under conditions like nitration, bromination, and azo coupling (Kutrov, Kovalenko, & Volovenko, 2008).
Wissenschaftliche Forschungsanwendungen
Iron-Catalysed Reductive Amination
An efficient method for the reductive amination of carbonyl derivatives using ω-amino fatty acids catalyzed by an iron complex was developed. This process allows the synthesis of various cyclic amines, including pyrrolidines, piperidines, and azepanes, with good functional group tolerance (Duo Wei et al., 2019).
Synthesis and Structural Analysis
The synthesis and X-ray structure analysis of 2-[cyano(aryl)methylene]-imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines explored the tautomeric equilibrium between the ketene aminal form and the amidine form, contributing to the understanding of the structural dynamics of similar compounds (Zhi-tang Huang et al., 1988).
Mixed Ligand Concept
A study introduced a mixed ligand fac-tricarbonyl complex formula, demonstrating an approach to label bioactive molecules containing monodentate or bidentate donor sites. This has implications for the development of targeted therapeutic agents (S. Mundwiler et al., 2004).
Pharmacological Evaluation
Research on 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists has identified key pharmacophoric elements. This contributes to the understanding of how structural elements influence pharmacological activity, which is relevant for the development of new drugs (T. Matsui et al., 1992).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-20-14-9-19-18(20)15-6-11-22(12-7-15)17(24)8-13-21-10-4-2-3-5-16(21)23/h9,14-15H,2-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJRFWDDXSBVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CCN3CCCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.